PR280 vs XM462: 11.7-Fold Superior Des1 Inhibitory Potency in Cell-Free Enzyme Assays
In cell-free in vitro Des1 inhibition assays, PR280 achieved an IC₅₀ of 700 nM (0.7 µM) [1], whereas the mechanism-based reference inhibitor XM462 exhibited an IC₅₀ of 8.2 µM under comparable conditions at a substrate concentration of 10 µM [2]. Although XM462 shows improved potency in cultured cell assays (IC₅₀ = 0.78 µM), PR280 maintains comparable single-digit sub-micromolar activity without the confounding factor of extensive cellular metabolism observed for XM462 (glucosylation, phosphocholine derivatization, and N-deacylation/reacylation) [2].
| Evidence Dimension | In vitro Des1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | PR280 IC₅₀ = 700 nM (0.7 µM) in cell-free Des1 assay |
| Comparator Or Baseline | XM462 IC₅₀ = 8.2 µM (cell-free in vitro); XM462 IC₅₀ = 0.78 µM (cultured cells), both at 10 µM substrate |
| Quantified Difference | 11.7-fold higher potency vs XM462 in cell-free assay; comparable potency in cellular context but without XM462's metabolic liability |
| Conditions | Cell-free dihydroceramide desaturase assay; substrate concentration 10 µM (XM462 data from Munoz-Olaya et al., 2008) |
Why This Matters
PR280 provides superior or equivalent Des1 inhibitory activity to XM462 while avoiding the extensive cellular metabolism that complicates dose-response interpretation and target engagement confirmation with XM462.
- [1] Rivero P, Ivanova V, Barril X, Casampere M, Casas J, Fabriàs G, Díaz Y, Matheu MI. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropenone PR280 as a potent inhibitor. Bioorganic Chemistry, 2024, 145, 107233. View Source
- [2] Munoz-Olaya JM, Matabosch X, Bedia C, Egido-Gabás M, Casas J, Llebaria A, Fabriàs G. Synthesis and biological activity of a novel inhibitor of dihydroceramide desaturase. ChemMedChem, 2008, 3(6), 946-953. View Source
